molecular formula C7H5ClN2 B1464054 4-Chloro-3-methylpicolinonitrile CAS No. 886372-07-2

4-Chloro-3-methylpicolinonitrile

Cat. No.: B1464054
CAS No.: 886372-07-2
M. Wt: 152.58 g/mol
InChI Key: MJODFLLYNOLNAV-UHFFFAOYSA-N
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Description

4-Chloro-3-methylpicolinonitrile is a chemical compound with the CAS Number: 886372-07-2 . It has a linear formula of C7H5ClN2 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C7H5ClN2/c1-5-6(8)2-3-10-7(5)4-9/h2-3H,1H3 . The molecular weight of this compound is 152.58 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 152.58 . Unfortunately, specific details such as melting point, boiling point, and solubility were not found in the sources I accessed .

Scientific Research Applications

Synthesis and Characterization

Synthesis of Related Substances 4-Chloro-3-methylpicolinonitrile is used in the synthesis of various related substances, such as 4-((1H-benzo[d]imidazol-2-yl)oxy)-3-methylpicolinic acid, a key substance of Rabeprazole sodium. The synthesis utilizes 3-methylpicolinonitrile as a starting material in a multi-step process, highlighting its importance in pharmaceutical preparations (Xiao-Shu He et al., 2020).

Intermediate in Drug Synthesis The compound serves as an intermediate in the synthesis of significant pharmaceuticals. For instance, it's used in the improved synthesis of the antitumor drug Sorafenib, showcasing its role in the creation of vital medical treatments (Yao Jian-wen, 2012).

Precursor in HIV Treatment this compound is a precursor in the continuous synthesis of a nicotinonitrile precursor to Nevirapine, a drug used for treating HIV. This synthesis uses inexpensive materials and aims to lower the production cost of Nevirapine, illustrating the compound's role in making HIV treatment more accessible (Ashley R Longstreet et al., 2013).

Photochemistry and Materials Science

Photochemistry in Low-Temperature Matrices The photochemistry of related compounds, such as methyl 4-chloro-5-phenylisoxazole-3-carboxylate, has been studied in low-temperature argon and xenon matrices. These studies involve the characterization of low-energy conformers and their transformation upon UV irradiation, providing insights into the compound's photochemical properties (S. Lopes et al., 2011).

Role in Liquid Crystals The compound's derivatives are used in synthesizing novel thermotropic liquid crystals. These homologues exhibit different mesophases based on the length of the alkoxy chain, highlighting the compound's utility in materials science and its influence on mesomorphic properties (Sandhya Dixit & R. Vora, 2015).

Safety and Hazards

The safety information available indicates that 4-Chloro-3-methylpicolinonitrile may be harmful if swallowed (Hazard Statement: H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

Properties

IUPAC Name

4-chloro-3-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c1-5-6(8)2-3-10-7(5)4-9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJODFLLYNOLNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601275650
Record name 4-Chloro-3-methyl-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886372-07-2
Record name 4-Chloro-3-methyl-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886372-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-methyl-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-methylpyridine-2-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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